molecular formula C18H16Cl2N2O2 B266981 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

カタログ番号 B266981
分子量: 363.2 g/mol
InChIキー: BICAHPWWUJWHRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

作用機序

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of various physiological processes. By blocking the adenosine A1 receptor, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in human prostate cancer cells. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce myocardial infarct size and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function and reduce the severity of seizures.

実験室実験の利点と制限

One of the advantages of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its physiological effects. However, one limitation of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects. 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may interact with other receptors or signaling pathways, which could complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. These molecules could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. By understanding the mechanisms underlying these diseases, researchers can develop more effective therapeutic strategies. Finally, the development of novel drug delivery systems for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide could improve its bioavailability and enhance its therapeutic efficacy.

合成法

The synthesis of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3,5-dichloro-4-nitrobenzoic acid with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with a palladium catalyst to produce 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. This method is a relatively straightforward and efficient synthesis route for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

科学的研究の応用

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of human prostate cancer cells and reduce tumor growth in animal models. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce ischemic injury in the heart and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce the severity of seizures in animal models of epilepsy.

特性

製品名

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

分子式

C18H16Cl2N2O2

分子量

363.2 g/mol

IUPAC名

3,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-9-13(10-15(20)11-14)17(23)21-16-5-3-12(4-6-16)18(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,21,23)

InChIキー

BICAHPWWUJWHRX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

正規SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。